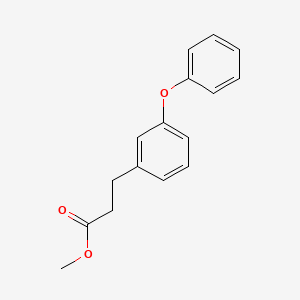
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one
概要
説明
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one involves the reaction of 2,5-dibromonitrobenzene with ethyl acetoacetate and potassium carbonate in dimethylformamide (DMF) at 80°C. This is followed by the addition of iron in glacial acetic acid at 120°C, resulting in the formation of the desired compound with a yield of 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted indole derivatives.
Reduction: Formation of 4-bromo-1,3-dihydro-5-amino-2H-indol-2-one.
Oxidation: Formation of oxidized indole derivatives with different functional groups.
科学的研究の応用
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in cellular processes. For example, indole derivatives are known to interact with multiple receptors and enzymes, leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
2H-Indol-2-one: A parent compound with similar structural features but lacking the bromine and nitro groups.
4-bromo-1,3-dihydro-2H-indol-2-one: Similar structure but without the nitro group.
5-nitro-1,3-dihydro-2H-indol-2-one: Similar structure but without the bromine atom.
Uniqueness
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C8H5BrN2O3 |
|---|---|
分子量 |
257.04 g/mol |
IUPAC名 |
4-bromo-5-nitro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5BrN2O3/c9-8-4-3-7(12)10-5(4)1-2-6(8)11(13)14/h1-2H,3H2,(H,10,12) |
InChIキー |
LAEDNJNAOBPJRP-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2Br)[N+](=O)[O-])NC1=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE](/img/structure/B8482388.png)



![Benzoic acid,3-amino-5-(aminosulfonyl)-4-[(3-methylphenyl)amino]-](/img/structure/B8482417.png)


![3-Bromofuro[2,3-c]pyridine-5-carbaldehyde](/img/structure/B8482427.png)
![tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate](/img/structure/B8482434.png)
![8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8482442.png)


![3-(4-Nitrophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8482472.png)

